molecular formula C16H15N3O3 B6478236 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide CAS No. 1286697-24-2

2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide

Cat. No.: B6478236
CAS No.: 1286697-24-2
M. Wt: 297.31 g/mol
InChI Key: UXYALDGOCPKOLH-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline moiety fused with a pyridine ring, making it a significant molecule in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxypyridine-3-carboxylic acid with 2-amino-1,2,3,4-tetrahydroquinoline-6-carboxamide under acidic conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-22-16-12(3-2-8-17-16)15(21)18-11-5-6-13-10(9-11)4-7-14(20)19-13/h2-3,5-6,8-9H,4,7H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYALDGOCPKOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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